molecular formula C12H10Cl2N2ORu B2956959 Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate CAS No. 207802-45-7

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate

Cat. No.: B2956959
CAS No.: 207802-45-7
M. Wt: 370.2
InChI Key: AADDTDSLECTKBR-UHFFFAOYSA-L
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Description

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is a coordination complex of ruthenium with the formula [Ru(phen)3]Cl2·xH2O. This compound is known for its vibrant orange to red color and is widely used in various scientific research fields due to its unique photophysical and photochemical properties .

Mechanism of Action

Target of Action

The primary target of Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is oxygen . Oxygen plays a crucial role in various biological processes, including energy production, immune response, and cellular respiration.

Mode of Action

This compound interacts with its target, oxygen, through a process known as fluorescence quenching . This interaction results in changes in the fluorescence properties of the compound, which can be used to monitor oxygen levels in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with oxygen. By quenching fluorescence in the presence of oxygen, this compound can serve as a probe for oxygen levels in biological systems . This can provide valuable information about cellular oxygenation status and may have implications for understanding and treating conditions related to hypoxia or oxidative stress.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as light exposure and air exposure should be avoided as they may affect the compound’s stability . Additionally, the compound’s action and efficacy may be influenced by the oxygen concentration in the environment, as its primary mode of action involves interaction with oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is typically synthesized by reacting ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with an appropriate solvent .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes controlling the reaction temperature, concentration of reactants, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is unique due to its specific ligand environment provided by 1,10-phenanthroline, which imparts distinct photophysical properties compared to other similar ruthenium complexes. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .

Biological Activity

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate, commonly referred to as Ru(phen)₃Cl₂·H₂O, is a coordination complex with significant biological implications. This compound features a central ruthenium(II) ion coordinated to three bidentate 1,10-phenanthroline ligands and two chloride ions, often accompanied by water molecules in its hydrated form. Its unique photophysical properties make it a candidate for various applications in biochemistry and photomedicine.

Photodynamic Therapy and Anticancer Applications

One of the most promising applications of this compound is in photodynamic therapy (PDT) . This compound can generate singlet oxygen upon light activation, a reactive species known to induce cell death in malignant tissues while sparing healthy cells. Research has demonstrated its effectiveness in targeting cancer cells through selective phototoxicity.

Case Study: Chicken Embryo Chorioallantoic Membrane (CAM)

In a study utilizing the chicken embryo chorioallantoic membrane model, Ru(phen)₃Cl₂·H₂O was injected to assess its impact on cellular respiration and tissue viability. The results indicated that the compound's luminescence lifetime is sensitive to oxygen levels, providing a non-invasive means to measure tissue oxygenation. The phototoxic threshold was determined to be significantly higher than the fluence required for effective oxygen measurement, indicating its potential for safe clinical applications .

Oxygen Sensing and Cellular Respiration

This compound also exhibits remarkable oxygen-sensing capabilities . Its luminescence properties change in response to varying oxygen concentrations, allowing it to function as an effective probe for monitoring cellular respiration in biological systems.

The interaction of Ru(phen)₃Cl₂·H₂O with oxygen is primarily through fluorescence quenching . This property enables researchers to utilize it for real-time measurements of oxygen levels in tissues, which can be critical for understanding metabolic processes and assessing tissue viability .

Comparative Biological Activity

The biological activity of this compound can be compared with other ruthenium complexes:

Compound NameStructure TypeUnique Features
Tris(2,2'-bipyridine)ruthenium(II) chlorideCoordination ComplexStronger luminescence properties
Dichlorobis(2,2'-bipyridine)ruthenium(II)Coordination ComplexLess effective in oxygen sensing
Ruthenium(II) polypyridyl complexesCoordination ComplexVaries widely in ligand types
Dichloro(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)Coordination ComplexMore stability but reduced reactivity

This compound stands out due to its strong binding affinity to DNA and unique fluorescence properties that enhance its utility in both biological and industrial applications .

Properties

IUPAC Name

dichlororuthenium;1,10-phenanthroline;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGRGQLNAWTJI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26Cl2N6ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746558
Record name Dichlororuthenium--1,10-phenanthroline--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207802-45-7
Record name Dichlororuthenium--1,10-phenanthroline--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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